molecular formula C8H7ClN2O2 B4942189 N-(4-chlorophenyl)ethanediamide

N-(4-chlorophenyl)ethanediamide

Cat. No. B4942189
M. Wt: 198.60 g/mol
InChI Key: XWSZTCFIXPIDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)ethanediamide, commonly known as ethylenediamine-N,N'-bis(4-chlorophenyl) or C10H10Cl2N2, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. The compound has been used in a variety of applications, including as a herbicide, an insecticide, and a fungicide. In

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)ethanediamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-(4-chlorophenyl)ethanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, the compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)ethanediamide in laboratory experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it is toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for research on N-(4-chlorophenyl)ethanediamide. One area of interest is in its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for the compound. In addition, more research is needed to fully understand its mechanism of action and to identify any potential side effects. Another area of interest is in its use as a pesticide. Further studies are needed to determine the environmental impact of the compound and to identify any potential health risks associated with its use.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)ethanediamide involves the reaction between 4-chlorobenzenamine and ethylenediamine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or water and is typically carried out at a temperature of around 100°C. The product is then purified using recrystallization techniques.

Scientific Research Applications

N-(4-chlorophenyl)ethanediamide has been used in a variety of scientific research applications. It has been studied as a potential therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. The compound has also been used in studies investigating the effects of pesticides on human health, as it is a commonly used pesticide in agriculture.

properties

IUPAC Name

N'-(4-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-5-1-3-6(4-2-5)11-8(13)7(10)12/h1-4H,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSZTCFIXPIDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)ethanediamide

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